Sodium hydroxymethanesulfinate
Overview
Description
Synthesis Analysis
The synthesis of Sodium hydroxymethanesulfinate has been explored in various studies. For instance, Makarov et al. (2023) discuss new data on its synthesis, reactivity, and application, focusing on the work of chemists from Ivanovo State University of Chemistry and Technology (Makarov, Makarova, & Dereven’kov, 2023). Additionally, a study by Polenov et al. (2001) suggests that Sodium hydroxymethanesulfinate decomposes in air in three stages, involving oxygen, an induction period, and a stage occurring without oxygen, indicating a complex synthesis process (Polenov, Egorova, & Pushkina, 2001).
Molecular Structure Analysis
The molecular structure of Sodium hydroxymethanesulfinate has been a subject of interest in several studies. Edgar (1976) presents new data obtained by voltammetry, discussing the chemistry of Sodium hydroxymethanesulfinate in solution and suggesting a tautomerism in solution (Edgar, 1976).
Chemical Reactions and Properties
Physical Properties Analysis
The physical properties of Sodium hydroxymethanesulfinate, such as stability and decomposition in various conditions, are crucial aspects of its study. Makarov et al. (1999) conducted a detailed kinetic and mechanistic study on the decomposition of Sodium hydroxymethanesulfinate in slightly acidic medium, revealing insights into its physical behavior (Makarov, Mundoma, Svarovsky, Shi, Gannett, & Simoyi, 1999).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with other compounds, are key aspects of Sodium hydroxymethanesulfinate. A study by Polenov et al. (2002) on the kinetic model of its decomposition in aqueous solution at an initial pH of 7.9 provides valuable information on these properties (Polenov, Pushkina, Egorova, Labutin, & Khalizov, 2002).
Scientific Research Applications
Dye Industry
- Field : Textile and Dye Industry
- Application : Sodium hydroxymethanesulfinate, also known as Rongalite, is widely used in the dye industry . It has strong reducibility at high temperature and can make the dyed color disappear .
- Method : The compound is generally sold as the dihydrate and is water-soluble . When made acidic, the reducing sulfoxylate ion and formaldehyde are released in equimolar amounts .
- Results : The use of Sodium hydroxymethanesulfinate in the dye industry allows for the manipulation of color in textiles .
Synthesis of Organic Compounds
- Field : Organic Chemistry
- Application : Sodium hydroxymethanesulfinate is used as a reagent in the synthesis of organic compounds .
- Method : It is used in conjunction with substituted anilines (e.g. p-Anisidine) to synthesize anilinomethanesulfonates .
- Results : The use of Sodium hydroxymethanesulfinate in this context aids in the synthesis of various organic compounds .
Catalyst in Chemical Reactions
- Field : Chemical Engineering
- Application : Sodium hydroxymethanesulfinate is used as a catalyst in chemical reactions .
- Method : The specific methods of application can vary widely depending on the specific reaction being catalyzed .
- Results : The use of Sodium hydroxymethanesulfinate as a catalyst can increase the efficiency and yield of certain chemical reactions .
Preparation of Sulfones and Sultines
- Field : Organic Chemistry
- Application : Sodium hydroxymethanesulfinate can be used as a SO2-2 anion source for the preparation of sulfones and sultines .
- Method : The specific methods of application can vary widely depending on the specific compounds being synthesized .
- Results : The use of Sodium hydroxymethanesulfinate in this context aids in the synthesis of sulfones and sultines .
Debromination of Vicinal Dibromoalkanes
- Field : Organic Chemistry
- Application : Sodium hydroxymethanesulfinate can be used for the debromination of vicinal dibromoalkanes .
- Method : The specific methods of application can vary widely depending on the specific compounds being synthesized .
- Results : The use of Sodium hydroxymethanesulfinate in this context aids in the debromination of vicinal dibromoalkanes .
Reductive Dehalogenation of Aldehydes and Ketones
- Field : Organic Chemistry
- Application : Sodium hydroxymethanesulfinate can be used for the reductive dehalogenation of aldehydes and ketones .
- Method : The specific methods of application can vary widely depending on the specific compounds being synthesized .
- Results : The use of Sodium hydroxymethanesulfinate in this context aids in the reductive dehalogenation of aldehydes and ketones .
Source of Sulfoxylate Ion
- Field : Textile Industry
- Application : Sodium hydroxymethanesulfinate was originally developed in the early 20th century for the textile industry as a shelf-stable source of sulfoxylate ion .
- Method : In use, when sodium hydroxymethanesulfinate is made acidic, the reducing sulfoxylate ion and formaldehyde are released in equimolar amounts .
- Results : This allows for the generation of sulfoxylate ion at will, which is beneficial in the textile industry .
Reducing Agent in Organic Chemistry
- Field : Organic Chemistry
- Application : Sodium hydroxymethanesulfinate can be used both as a reducing agent and as a reagent for the preparation of sulfones .
- Method : The specific methods of application can vary widely depending on the specific compounds being synthesized .
- Results : The use of Sodium hydroxymethanesulfinate in this context aids in the reduction of various organic compounds .
Reduction of α-Keto Esters and α-Keto Amides
- Field : Organic Chemistry
- Application : Sodium hydroxymethanesulfinate can be used for the chemoselective reduction of α-keto esters and α-keto amides via a radical mechanism .
- Method : This method is compatible with other reducible functionalities such as halides, alkenes, amides, and nitriles .
- Results : The use of Sodium hydroxymethanesulfinate in this context aids in the reduction of α-keto esters and α-keto amides .
Safety And Hazards
Sodium hydroxymethanesulfinate is suspected of causing genetic defects . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .
Future Directions
Sodium hydroxymethanesulfinate is a versatile compound with extensive applications, serving as a reagent in chemical synthesis, a catalyst in chemical reactions, and a preservative and bleaching agent . Its use as a reducing agent in the chemoselective reduction of α-keto esters and α-keto amides via a radical mechanism is a promising area of research .
properties
IUPAC Name |
sodium;hydroxymethanesulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O3S.Na/c2-1-5(3)4;/h2H,1H2,(H,3,4);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGJFPHUCFXLBL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)S(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79-25-4 (Parent) | |
Record name | Sodium sulfoxylate formaldehyde (anhydrous) [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7027120 | |
Record name | Sodium hydroxymethanesulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Water or Solvent Wet Solid; Liquid; Pellets or Large Crystals, White solid; [HSDB] White powder with mild garlic odor; [MSDSonline] | |
Record name | Methanesulfinic acid, 1-hydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium formaldehydesulfoxylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7114 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
White solid; sol in water and alcohol /dihydrate/, FREELY SOL IN WATER; PRACTICALLY INSOL IN ETHER; PRACTICALLY INSOL IN DEHYDRATED ALCOHOL AND BENZENE, PRACTICALLY INSOL IN DEHYDRATED ALC & BENZENE | |
Record name | SODIUM FORMALDEHYDESULFOXYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5648 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium hydroxymethanesulfinate | |
Color/Form |
HARD WHITE MASSES | |
CAS RN |
149-44-0 | |
Record name | Sodium sulfoxylate formaldehyde (anhydrous) [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfinic acid, 1-hydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium hydroxymethanesulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydroxymethanesulphinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM FORMALDEHYDE SULFOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4ZGP7K714 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SODIUM FORMALDEHYDESULFOXYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5648 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
63-64 °C | |
Record name | SODIUM FORMALDEHYDESULFOXYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5648 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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